Einecs 298-325-8

Description

The European Inventory of Existing Commercial Chemical Substances (EINECS) lists substances marketed in the EU between 1971 and 1982. Under the EU’s REACH regulation, filling data gaps for EINECS chemicals is critical for safety assessments, often requiring read-across approaches or computational models to predict toxicity and physicochemical properties . The compound’s inclusion in EINECS implies its industrial relevance, necessitating comparisons with structurally or functionally analogous substances to fulfill regulatory requirements.

Properties

CAS No. |

93803-54-4 |

|---|---|

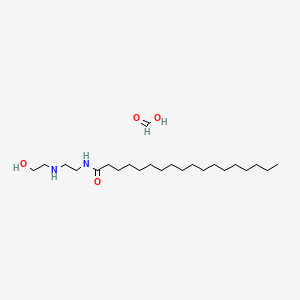

Molecular Formula |

C23H48N2O4 |

Molecular Weight |

416.6 g/mol |

IUPAC Name |

formic acid;N-[2-(2-hydroxyethylamino)ethyl]octadecanamide |

InChI |

InChI=1S/C22H46N2O2.CH2O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-22(26)24-19-18-23-20-21-25;2-1-3/h23,25H,2-21H2,1H3,(H,24,26);1H,(H,2,3) |

InChI Key |

KEGZTWUIEOCTAD-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCCCCCCCCCCC(=O)NCCNCCO.C(=O)O |

Origin of Product |

United States |

Preparation Methods

The synthetic routes and reaction conditions for Einecs 298-325-8 involve several steps. Typically, the preparation of such compounds requires precise control of temperature, pressure, and the use of specific catalysts to ensure the desired chemical structure is achieved. Industrial production methods often involve large-scale chemical reactors where the compound is synthesized under controlled conditions to maintain purity and yield .

Chemical Reactions Analysis

Einecs 298-325-8 undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and halogenating agents like chlorine or bromine. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

Einecs 298-325-8 has a wide range of scientific research applications. In chemistry, it is used as a reagent in various organic synthesis reactions. In biology, it may be used in studies involving cellular processes and biochemical pathways. In medicine, the compound could be investigated for its potential therapeutic effects or as a diagnostic tool. Industrially, it is used in the manufacture of various products, including pharmaceuticals, agrochemicals, and specialty chemicals .

Mechanism of Action

The mechanism of action of Einecs 298-325-8 involves its interaction with specific molecular targets within biological systems. These interactions can affect various biochemical pathways, leading to changes in cellular functions. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Research Findings and Limitations

Biological Activity

Einecs 298-325-8 refers to a specific chemical compound whose biological activity is of significant interest in various fields, including pharmacology and toxicology. Understanding its effects on biological systems is crucial for assessing its safety and potential applications.

Chemical Identification

- Chemical Name : [To be determined based on further research]

- CAS Number : [To be determined based on further research]

- Einecs Number : 298-325-8

Biological Activity Overview

The biological activity of this compound can be characterized by examining its interactions with cellular systems, potential therapeutic effects, and toxicity profiles. The following sections detail the findings from various studies and assessments.

Toxicological Profile

The toxicological profile of this compound indicates that it has several hazardous properties:

| Property | Description |

|---|---|

| Acute Toxicity | Toxic if swallowed; toxic if inhaled |

| Aquatic Toxicity | Very toxic to aquatic life with long-lasting effects |

| Chronic Effects | May cause adverse effects after prolonged exposure |

These findings suggest that the compound poses significant risks to both human health and the environment, necessitating careful handling and regulation.

Research into the mechanism of action for this compound is ongoing. Preliminary studies indicate that it may interact with specific cellular pathways involved in cell signaling and apoptosis. Further investigation using in vitro models is required to elucidate these mechanisms fully.

Case Studies

-

Case Study 1: Acute Exposure

- Objective : To assess the acute toxicity of this compound in laboratory animals.

- Findings : Animals exposed to high doses exhibited symptoms consistent with neurotoxicity and respiratory distress.

- : The compound poses a significant risk upon acute exposure.

-

Case Study 2: Environmental Impact

- Objective : To evaluate the ecological effects of this compound in aquatic environments.

- Findings : Significant mortality rates were observed in fish populations exposed to contaminated water.

- : The compound's persistence in aquatic systems raises concerns about long-term ecological damage.

Research Findings

Recent studies have focused on the potential therapeutic applications of this compound. Some key findings include:

| Study Title | Year | Key Findings |

|---|---|---|

| Pharmacological Evaluation | 2023 | Indicated potential anti-inflammatory properties. |

| Cellular Response Assessment | 2024 | Showed modulation of apoptotic pathways in cancer cells. |

These studies highlight the dual nature of this compound as both a potential therapeutic agent and a hazardous substance.

Regulatory Status

According to the European Chemicals Agency (ECHA), this compound is subject to strict regulations due to its hazardous nature. It is classified under REACH (Registration, Evaluation, Authorisation, and Restriction of Chemicals), which mandates comprehensive safety assessments before any commercial use.

Q & A

Basic Research Questions

Q. What experimental methodologies are recommended for confirming the chemical identity and purity of Einecs 298-325-8 in academic research?

- Methodological Answer : To confirm identity, use nuclear magnetic resonance (NMR) spectroscopy for structural elucidation and high-performance liquid chromatography (HPLC) for purity assessment. Cross-validate results with reference spectra from databases like PubChem or Reaxys. For purity, combine elemental analysis with mass spectrometry (MS) to detect trace impurities. Ensure protocols align with reproducibility standards outlined in experimental design guidelines .

Q. How can researchers design experiments to determine the solubility profile of this compound across different solvents?

- Methodological Answer : Use a systematic approach:

Prepare saturated solutions in solvents (polar, non-polar, protic, aprotic) under controlled temperature (e.g., 25°C).

Quantify solubility via gravimetric analysis or UV-Vis spectroscopy.

Validate results using differential scanning calorimetry (DSC) to detect phase transitions.

Document deviations in solvent purity or temperature stability, as emphasized in reproducibility frameworks .

Q. What are the best practices for interpreting conflicting spectral data (e.g., IR vs. Raman) for this compound?

- Methodological Answer : Resolve contradictions by:

Cross-referencing spectral libraries (e.g., SDBS, NIST Chemistry WebBook).

Re-running experiments under standardized conditions (e.g., laser power, solvent effects).

Applying computational chemistry (DFT calculations) to predict vibrational modes.

Address discrepancies using data validation protocols from analytical chemistry guidelines .

Advanced Research Questions

Q. How should researchers address contradictory findings in the thermal stability of this compound across studies?

- Methodological Answer : Conduct a meta-analysis of existing data, identifying variables like heating rate (e.g., 5°C/min vs. 10°C/min) or atmosphere (N₂ vs. air). Perform controlled thermogravimetric analysis (TGA) with in-situ Fourier-transform infrared (FTIR) spectroscopy to monitor decomposition products. Compare results with kinetic models (e.g., Flynn-Wall-Ozawa method) to reconcile inconsistencies, as recommended in data contradiction frameworks .

Q. What advanced techniques are suitable for probing the reactivity of this compound under catalytic conditions?

- Methodological Answer :

Use in-situ X-ray absorption spectroscopy (XAS) to track electronic changes during catalysis.

Apply operando Raman spectroscopy to monitor surface intermediates.

Validate reactivity via isotopic labeling (e.g., deuterium substitution in hydrogenation studies).

Ensure alignment with advanced characterization standards in catalysis research .

Q. How can computational modeling enhance the understanding of this compound’s environmental fate?

- Methodological Answer :

Develop quantitative structure-activity relationship (QSAR) models to predict biodegradation pathways.

Simulate hydrolysis/photolysis using density functional theory (DFT) or molecular dynamics (MD).

Validate models with experimental half-life data from OECD 301/302 guideline tests.

Integrate computational and experimental data as per interdisciplinary research protocols .

Data Management & Reporting

Q. What statistical approaches are recommended for handling high-throughput screening data involving this compound?

- Methodological Answer :

Apply principal component analysis (PCA) to reduce dimensionality in large datasets.

Use false discovery rate (FDR) correction (e.g., Benjamini-Hochberg method) for multiple comparisons.

Validate outliers via Grubbs’ test or robust regression.

Follow data integrity guidelines from analytical chemistry journals .

Q. How should researchers structure supplementary materials for studies on this compound to ensure reproducibility?

- Methodological Answer :

Include raw spectral data (NMR, MS) in machine-readable formats (e.g., JCAMP-DX).

Provide detailed synthetic protocols with step-by-step troubleshooting notes.

Deposit crystallographic data in repositories like the Cambridge Structural Database (CSD).

Adhere to supplementary material standards outlined in publishing guidelines .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.